![molecular formula C11H20ClNO2 B13898509 Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13898509.png)
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-azaspiro[35]nonane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H19NO2·HCl It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride typically involves multiple steps. One common method starts with N-Boc-4-piperidone as the raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product with high purity .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are economical and readily available, and the process is designed to be simple and efficient, making it suitable for batch production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions typically produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride can be compared with other similar compounds, such as:
2-Azaspiro[3.5]nonane hydrochloride: This compound has a similar spirocyclic structure but lacks the ethyl ester group.
2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride: This compound contains a sulfur atom in the ring structure, which imparts different chemical properties.
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a tert-butyl ester group and a hydroxyl group, making it structurally distinct
These comparisons highlight the unique structural features and potential applications of this compound.
Propriétés
Formule moléculaire |
C11H20ClNO2 |
|---|---|
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)9-7-11(8-9)3-5-12-6-4-11;/h9,12H,2-8H2,1H3;1H |
Clé InChI |
UYKKEZQJYRLXJS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2(C1)CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



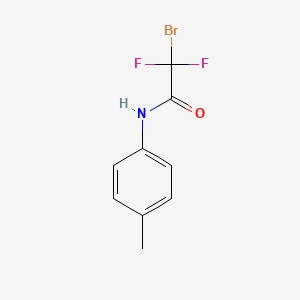
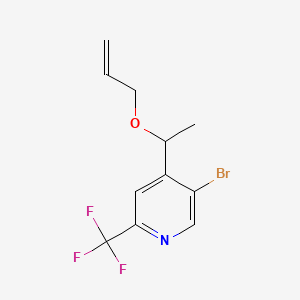
![3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol](/img/structure/B13898435.png)
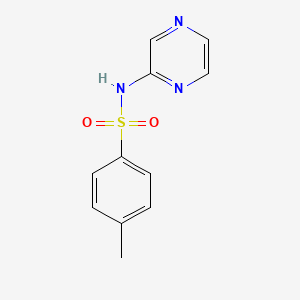
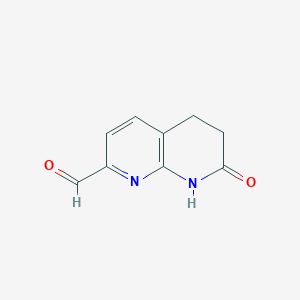

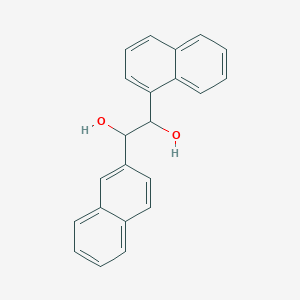
![5-Bromo-3-[(2-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13898466.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B13898473.png)
![8-Azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B13898476.png)
![Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13898486.png)
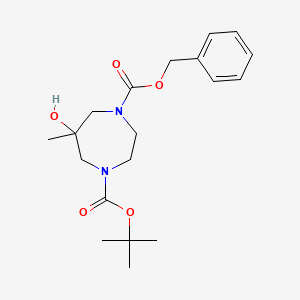
![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)
